2,4-O-Dimethylzearalenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

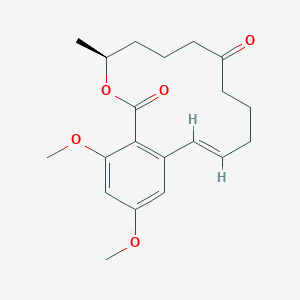

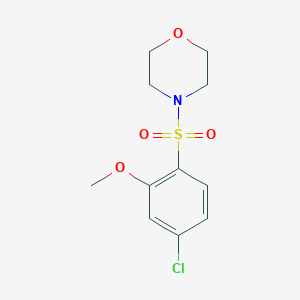

2,4-O-Dimethylzearalenone (2,4-DIM) is a mycotoxin produced by various Fusarium species. It belongs to the zearalenone family, which is commonly found in agricultural commodities, such as grains and animal feed. 2,4-DIM has been identified as a potent estrogenic compound, which can cause adverse health effects in humans and animals. Therefore, it is crucial to understand the synthesis, mechanism of action, and physiological effects of 2,4-DIM.

Mecanismo De Acción

2,4-O-Dimethylzearalenone exerts its estrogenic activity by binding to the estrogen receptor and activating downstream signaling pathways. It has been shown to have a higher binding affinity to the estrogen receptor than zearalenone. The activation of the estrogen receptor by 2,4-O-Dimethylzearalenone can lead to various physiological effects, such as cell proliferation and differentiation.

Biochemical and Physiological Effects:

The estrogenic activity of 2,4-O-Dimethylzearalenone can cause adverse health effects in humans and animals. In vitro studies have shown that 2,4-O-Dimethylzearalenone can induce cell proliferation in breast cancer cells and disrupt the normal function of the reproductive system. In vivo studies have demonstrated that 2,4-O-Dimethylzearalenone can cause reproductive toxicity in rats and mice. Furthermore, 2,4-O-Dimethylzearalenone has been shown to have immunomodulatory effects, which can affect the immune response to infections and diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,4-O-Dimethylzearalenone has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized or purchased from commercial sources. It is also a potent estrogenic compound, which can be used as a positive control in assays for estrogenic activity. However, 2,4-O-Dimethylzearalenone has some limitations for laboratory experiments. It is a toxic compound that requires proper handling and disposal. In addition, its estrogenic activity can interfere with the results of assays for other compounds, such as anti-estrogens.

Direcciones Futuras

For research include investigating the potential health effects of low-dose exposure, developing more sensitive assays for detection, exploring the use of 2,4-O-Dimethylzearalenone as a biomarker, and developing safer alternatives for laboratory experiments.

Métodos De Síntesis

2,4-O-Dimethylzearalenone can be synthesized through chemical or biological methods. Chemical synthesis involves the reaction of zearalenone with a methylating agent, such as iodomethane or dimethyl sulfate. Biological synthesis utilizes microbial enzymes, such as O-methyltransferases, to catalyze the methylation of zearalenone. Both methods have been used to produce 2,4-O-Dimethylzearalenone for research purposes.

Aplicaciones Científicas De Investigación

2,4-O-Dimethylzearalenone has been extensively studied for its estrogenic activity and potential health effects. It has been used as a model compound to investigate the mechanism of action of other estrogenic compounds, such as bisphenol A. In addition, 2,4-O-Dimethylzearalenone has been used to evaluate the estrogenic activity of environmental samples, such as water and soil. Furthermore, 2,4-O-Dimethylzearalenone has been investigated for its potential use in hormone replacement therapy and as a biomarker for exposure to estrogenic compounds.

Propiedades

Número CAS |

10497-40-2 |

|---|---|

Nombre del producto |

2,4-O-Dimethylzearalenone |

Fórmula molecular |

C10H15BrO |

Peso molecular |

346.4 g/mol |

Nombre IUPAC |

(4S,12E)-16,18-dimethoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |

InChI |

InChI=1S/C20H26O5/c1-14-8-7-11-16(21)10-6-4-5-9-15-12-17(23-2)13-18(24-3)19(15)20(22)25-14/h5,9,12-14H,4,6-8,10-11H2,1-3H3/b9-5+/t14-/m0/s1 |

Clave InChI |

MYILAUURZUNHGP-KVEVGEHQSA-N |

SMILES isomérico |

C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)OC)OC)C(=O)O1 |

SMILES |

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OC)OC)C(=O)O1 |

SMILES canónico |

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OC)OC)C(=O)O1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B225900.png)

![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine](/img/structure/B225919.png)

![5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B225943.png)